Resolvin D1 methyl ester

Description

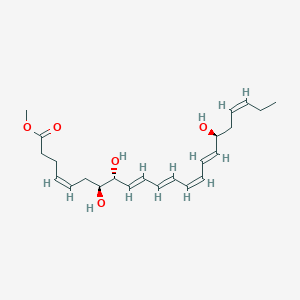

Structure

3D Structure

Properties

IUPAC Name |

methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKVAFWBFGABJN-ZXQGQRHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Metabolism of D Series Resolvins

Origin from Omega-3 Polyunsaturated Fatty Acids: Docosahexaenoic Acid (DHA) as a Precursor

The journey to Resolvin D1 begins with docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid. aai.orgfrontiersin.org DHA is an essential fatty acid, meaning the body cannot produce it in sufficient quantities and it must be obtained through diet. In the context of inflammation, free DHA is released from cell membranes by the action of phospholipase A2 (PLA2) enzymes, such as cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2). nih.gov This initial step makes DHA available as a substrate for the subsequent enzymatic machinery involved in resolvin biosynthesis. nih.gov The presence of the necessary enzymes for this process has been identified in various tissues, including salivary glands. nih.gov

Enzymatic Pathways in Resolvin D1 Biosynthesis

Once liberated, DHA is converted into D-series resolvins through two primary enzymatic pathways: a lipoxygenase (LOX)-dependent pathway and a cyclooxygenase-2 (COX-2)-dependent pathway, the latter of which can be uniquely triggered by aspirin (B1665792). mdpi.com

In the canonical lipoxygenase-dependent pathway, the biosynthesis of Resolvin D1 is a transcellular process often involving the interplay between different cell types, such as endothelial cells and leukocytes. mdpi.com The first step is the conversion of DHA to 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA) by a 15-lipoxygenase (15-LOX) enzyme (or 12/15-lipoxygenase in mice). aai.orgmdpi.compnas.org

This intermediate, 17S-HpDHA, is then rapidly taken up by nearby leukocytes, such as neutrophils, where it is further metabolized by 5-lipoxygenase (5-LOX). mdpi.compnas.org The action of 5-LOX on 17S-HpDHA leads to the formation of a transient epoxide intermediate, 7S,8R-epoxy-17S-hydroxy-docosahexaenoic acid. pnas.orgresearchgate.net This epoxide is then enzymatically hydrolyzed to yield Resolvin D1 (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid). pnas.orgnih.govpnas.orgnih.gov This sequential action of 15-LOX and 5-LOX is crucial for the stereospecific formation of native RvD1. aai.org

An alternative pathway for the generation of a related D-series resolvin involves the enzyme cyclooxygenase-2 (COX-2), particularly when it has been acetylated by aspirin. mdpi.com Under normal inflammatory conditions, COX-2 metabolizes arachidonic acid to produce pro-inflammatory prostaglandins. However, when acetylated by aspirin, the enzymatic activity of COX-2 is altered. Instead of producing prostaglandins, the aspirin-acetylated COX-2 converts DHA into 17R-hydroxy-docosahexaenoic acid (17R-HDHA). nih.gov

This 17R-epimer then serves as a substrate for 5-lipoxygenase in leukocytes, in a manner analogous to the 15-LOX-derived pathway. nih.gov This subsequent oxygenation by 5-LOX results in the formation of 17R-epimeric Resolvin D1, also known as aspirin-triggered Resolvin D1 (AT-RvD1). nih.gov The complete stereochemistry of AT-RvD1 is 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid. nih.govaai.org The generation of these aspirin-triggered resolvins represents a key mechanism by which aspirin exerts some of its anti-inflammatory effects beyond the inhibition of prostaglandin (B15479496) synthesis. nih.gov

Metabolic Inactivation Pathways and Mechanisms of Resolvin D1 and Its Analogs

The potent bioactivity of resolvins necessitates tight control over their lifespan in the body. Metabolic inactivation ensures that their pro-resolving signals are delivered in a timely and localized manner, preventing prolonged or inappropriate signaling.

The primary route for the inactivation of Resolvin D1 involves enzymatic oxidation. mdpi.com An key enzyme in this process is a 15-hydroxyprostaglandin dehydrogenase-like eicosanoid oxidoreductase (EOR). nih.govphysiology.org This enzyme specifically targets the hydroxyl group at the C17 position of RvD1, converting it to a ketone to form 17-oxo-RvD1. nih.gov This conversion significantly reduces the biological activity of the molecule. nih.gov Further metabolism can occur via cytochrome P450 enzymes, which can lead to omega-oxidation products. researchgate.net For instance, the related Resolvin E1 is metabolized by neutrophil P450 to 20-carboxy metabolites, and similar pathways are likely for D-series resolvins. researchgate.net

The rapid enzymatic inactivation of native Resolvin D1 presents a challenge for its therapeutic development and for in-depth research studies. mdpi.comnih.gov This inherent instability has driven the design and synthesis of more stable analogs, such as Resolvin D1 methyl ester. The methyl ester form is often used in research as it can protect the carboxylic acid group and may influence its pharmacokinetic properties. pnas.org

Furthermore, researchers have developed other analogs designed to resist metabolic breakdown. For example, aspirin-triggered RvD1 (AT-RvD1) is naturally more resistant to degradation by eicosanoid oxidoreductase than native RvD1. aai.org Other synthetic analogs have been created with modifications to the core structure to block the sites of enzymatic oxidation. nih.gov These include benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), which incorporates a ring structure to stabilize the backbone and is resistant to metabolism by 15-prostaglandin dehydrogenase. nih.govphysiology.org Another example is 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester, a metabolically stable analog. aai.org The development of such stable mimetics is crucial for exploring the full therapeutic potential of activating resolution pathways. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Resolvin D1 and Its Methyl Ester

Receptor Binding and Activation Profiles

The actions of RvD1 and its methyl ester are primarily mediated through high-affinity interactions with specific G-protein coupled receptors (GPCRs), rather than through nuclear receptors. nih.govnih.gov

G-Protein Coupled Receptors (GPCRs)

RvD1's pro-resolving functions are transduced by two principal GPCRs: ALX/FPR2 and GPR32. nih.govnih.govnih.govpnas.orgfrontiersin.org The activation of these receptors on immune cells, particularly phagocytes, is a critical step in the resolution of inflammation. nih.gov

Resolvin D1 is a potent agonist for the ALX/FPR2 receptor, a receptor it shares with the anti-inflammatory lipid mediator Lipoxin A4 (LXA4). nih.govpnas.orgfrontiersin.org The interaction is stereoselective and of high affinity. pnas.orgfrontiersin.org Studies using a β-arrestin-based ligand-receptor system demonstrated that RvD1 directly activates ALX/FPR2 with an affinity (EC50) of approximately 1.2 x 10⁻¹² M, which is comparable to that of LXA4. pnas.org The activation of ALX/FPR2 by RvD1 is crucial for many of its anti-inflammatory and pro-resolving effects, including limiting neutrophil infiltration and regulating cytokine production. nih.govaai.orgnih.gov Furthermore, synthetic analogs such as the RvD1 methyl ester also effectively activate the ALX/FPR2 receptor. nih.govfrontiersin.org The pro-resolving actions mediated by this receptor can be blocked by specific antagonists like Boc-2, which abrogates downstream effects such as COX-2 expression. aai.org

In addition to ALX/FPR2, RvD1 activates a second, formerly orphan receptor, GPR32, which has been proposed to be named DRV1 (D-series Resolvin Receptor 1). nih.govfrontiersin.orgnih.gov RvD1 binds to and activates GPR32 with high affinity, showing an EC50 of approximately 8.8 pM in β-arrestin recruitment assays. springermedizin.de Overexpression of GPR32 in human macrophages enhances RvD1-stimulated phagocytosis, while knockdown of the receptor diminishes this effect, confirming its functional role. nih.govpnas.org Similar to ALX/FPR2, GPR32 is effectively activated by both RvD1 and its aspirin-triggered epimer, as well as by the RvD1 methyl ester analog. nih.govfrontiersin.org Interestingly, some evidence suggests a concentration-dependent receptor preference on human neutrophils, where responses to low concentrations of RvD1 (1 nM) appear to be mediated by GPR32, while responses to higher concentrations (10 nM) are dependent on ALX/FPR2. springermedizin.de It is important to note that GPR32 exists as a pseudogene in rodents, meaning that studies in these animal models reflect RvD1's actions solely through ALX/FPR2. acs.org

Table 1: Receptor Activation by Resolvin D1 This table summarizes the effective concentration (EC50) of Resolvin D1 for activating its primary G-protein coupled receptors based on β-arrestin recruitment assays.

| Receptor | Ligand | EC₅₀ (M) | Cell System | Reference |

|---|---|---|---|---|

| ALX/FPR2 | Resolvin D1 | ~1.2 x 10⁻¹² | Recombinant β-arrestin cells | pnas.org |

| GPR32 | Resolvin D1 | ~2.25 x 10⁻¹² | Recombinant β-arrestin cells | pnas.org |

| GPR32 | Resolvin D1 | ~8.8 x 10⁻¹² | Recombinant β-arrestin cells | springermedizin.de |

Ligand Selectivity and Stereoselectivity of Receptor Interactions

The interaction of RvD1 with its receptors is both highly selective and stereospecific. pnas.orgfrontiersin.org RvD1, its aspirin-triggered epimer (AT-RvD1), and its methyl ester analog demonstrate selective activation of ALX/FPR2 and GPR32. nih.govfrontiersin.org In screening assays, RvD1 significantly inhibited TNF-α-stimulated NF-κB activation in cells overexpressing ALX/FPR2 or GPR32, but not in cells expressing other related GPCRs such as BLT1, BLT2, or ChemR23. frontiersin.org This demonstrates a high degree of selectivity for its target receptors. pnas.org

The stereochemistry of RvD1 (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid) is critical for its potent biological activity. nih.govnih.govfrontiersin.org The specific spatial arrangement of its hydroxyl groups and conjugated double bonds dictates its ability to fit into the ligand-binding pockets of ALX/FPR2 and GPR32, leading to receptor activation. This stereoselectivity ensures that biological actions are precise and tightly controlled. frontiersin.org

Absence of Nuclear Receptor Activation (e.g., PPARs, RXR-α)

In contrast to its potent activity at GPCRs, Resolvin D1 does not appear to signal through direct activation of nuclear receptors. nih.govpnas.org Studies using reporter gene assays have shown that RvD1, at bioactive nanomolar concentrations, fails to activate peroxisome proliferator-activated receptors (PPAR-α, -δ, and -γ) or the human retinoid X receptor-α (RXR-α). nih.govpnas.orgharvard.eduresearchgate.net This finding distinguishes the signaling mechanisms of resolvins from some other lipid mediators that can directly influence gene transcription by binding to nuclear receptors. While some downstream effects of RvD1 signaling can involve the modulation of PPARγ activity, this appears to be an indirect consequence of the initial GPCR-mediated signaling cascade, rather than direct ligand binding to the nuclear receptor. nih.govspringermedizin.de

Downstream Intracellular Signaling Pathways

Upon binding of Resolvin D1 or its methyl ester to ALX/FPR2 and GPR32, a variety of intracellular signaling pathways are modulated to orchestrate the resolution of inflammation. These actions are often pertussis toxin-sensitive, indicating the involvement of Gαi/o-type G-proteins. nih.govfrontiersin.orgresearchgate.net

Key downstream effects include:

Inhibition of NF-κB Signaling : RvD1 can block the activation of the pro-inflammatory transcription factor NF-κB. nih.govfrontiersin.orgharvard.edu It achieves this by preventing the degradation of the inhibitory protein IκB-α, thereby stopping the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways : RvD1 signaling can influence MAPK pathways, such as ERK, which in turn can attenuate TNF-α-mediated signaling. mdpi.com

Regulation of Cyclooxygenase-2 (COX-2) : In the later stages of inflammation, RvD1 can promote the expression of COX-2 through the activation of an NF-κB p50/p50 homodimer. aai.org This leads to the production of anti-inflammatory and pro-resolving prostaglandins, such as PGD2. This effect is dependent on the ALX/FPR2 receptor. aai.org

Modulation of MicroRNA (miRNA) Expression : RvD1 can regulate the expression of specific microRNAs involved in inflammatory processes. For instance, in vivo, RvD1 upregulates miR-208a and miR-219 via the ALX/FPR2 receptor. nih.govnih.gov Overexpression of miR-208a has been shown to increase the production of the anti-inflammatory cytokine IL-10. nih.govnih.gov

STAT6 and PPARγ Pathway Activation : In microglia, RvD1 has been shown to promote the alternative M2 activation phenotype induced by IL-4. This effect is mediated by promoting the phosphorylation and activation of STAT6 and enhancing the nuclear translocation and activation of PPARγ. springermedizin.de

Actin Cytoskeleton Regulation : RvD1 can decrease actin polymerization in neutrophils, an action that is pertussis toxin-sensitive and contributes to its ability to halt neutrophil migration. nih.govresearchgate.net

Table 2: Key Downstream Signaling Effects of Resolvin D1 This table summarizes the major intracellular signaling pathways modulated by Resolvin D1 following receptor activation.

| Pathway/Target | Effect | Cellular Consequence | Reference |

|---|---|---|---|

| NF-κB | Inhibition of activation (via IκB-α stabilization) | Decreased pro-inflammatory gene transcription | nih.gov |

| NF-κB p50/p50 | Activation | Upregulation of pro-resolving COX-2 | aai.org |

| MicroRNAs | Upregulation of miR-208a, miR-219 | Regulation of anti-inflammatory circuits | nih.govnih.gov |

| STAT6 | Phosphorylation and activation | Promotion of M2 macrophage polarization | springermedizin.de |

| PPARγ | Increased activation (indirect) | Promotion of M2 macrophage polarization | springermedizin.de |

| Actin Polymerization | Decrease | Inhibition of neutrophil migration | nih.govresearchgate.net |

PI3K/Akt Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, growth, and metabolism, and it has been identified as a target for RvD1's pro-resolving activities. mdpi.comnih.gov RvD1 has been shown to activate the PI3K/Akt pathway, which contributes to its protective effects in various inflammatory contexts. mdpi.comnih.gov For instance, in models of liver fibrosis, RvD1 treatment leads to an increased phosphorylation and activation of both Akt and its downstream target, the mammalian target of rapamycin (B549165) (mTOR), within hepatic stellate cells. frontiersin.org This activation of the AKT/mTOR pathway by RvD1 was shown to inhibit autophagy in these cells, a key process in the progression of fibrosis. frontiersin.org

Furthermore, the augmentation of PI3K/Akt signaling by RvD1 can lead to the phosphorylation and inactivation of other signaling proteins, such as glycogen (B147801) synthase kinase 3 beta (GSK3β), thereby reducing inflammatory mediator production. nih.gov RvD1's ability to engage the PI3K/Akt pathway is also implicated in its regulation of cyclooxygenase-2 (COX-2) expression, an enzyme with a dual role in inflammation and its resolution. nih.gov

AMPK Signaling Activation

While the broader family of resolvins has been linked to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor with anti-inflammatory functions, the direct modulation of AMPK by Resolvin D1 is less extensively documented in comparison to other resolvins. For example, Resolvin T2 (RvT2) has been shown to stimulate the clearance of neutrophil extracellular traps by macrophages through a mechanism involving an increase in intracellular phospho-AMPK. mdpi.com The direct and specific interactions between RvD1 and the AMPK signaling cascade remain an area for further investigation.

NF-κB Pathway Regulation

A central mechanism through which RvD1 and its analogues exert their anti-inflammatory effects is by potently regulating the nuclear factor-kappa B (NF-κB) pathway. diva-portal.orgiomcworld.org NF-κB is a master transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines. diva-portal.orgnih.gov

In a model of IgG immune complex-induced lung injury, a stable analogue, 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester (p-RvD1), was shown to significantly inhibit the activation of NF-κB in the lung. nih.govnih.govaai.org This inhibitory action was observed in both whole lung tissue and specifically in alveolar macrophages, key instigators of the inflammatory response in this model. nih.govaai.org The reduction in NF-κB activity by p-RvD1 and aspirin-triggered RvD1 (AT-RvD1) correlated with decreased production of inflammatory cytokines like TNF-α and IL-6. nih.gov

RvD1's regulation of NF-κB is multifaceted. It can block the degradation of the inhibitory protein IκB-α, which normally sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus. nih.govresearchgate.net This action has been observed in various cell types and inflammatory conditions, including experimental pancreatitis and endotoxin-induced inflammation. diva-portal.orgnih.gov Furthermore, RvD1 can indirectly regulate NF-κB by modulating the expression of specific microRNAs, such as miR-146b, which target components of the NF-κB signaling cascade. aai.orgnih.govmdpi.com

mTOR and MAP/ERK Pathway Activation

The mammalian target of rapamycin (mTOR) and mitogen-activated protein/extracellular signal-regulated kinase (MAP/ERK) pathways are crucial for cell growth, proliferation, and stress responses. Resolvins have demonstrated the ability to modulate these pathways, although the effects can be context-dependent. frontiersin.org

RvD1 can activate mTORC1 signaling, which is associated with anti-depressive effects in certain preclinical models. mdpi.com In the context of liver fibrosis, RvD1 activates the AKT/mTOR signaling pathway, leading to the inhibition of autophagy in hepatic stellate cells. frontiersin.org However, in other contexts, such as in microglial cells, RvD1 has been found to promote autophagy in an mTOR-independent manner, suggesting a nuanced regulation of this pathway. nih.gov

Regarding the MAP/ERK pathway, RvD1 has been shown to exert inhibitory effects on pro-inflammatory signaling. For example, it can reduce the activation of ERK1/2 induced by tumor necrosis factor (TNF) and inhibit ERK phosphorylation, thereby alleviating neuropathic pain in certain models. mdpi.com This suggests that RvD1 can selectively dampen ERK signaling when it contributes to a pathological inflammatory state. mdpi.com

| Pathway | Effect of Resolvin D1 / Methyl Ester | Key Findings & Research Context | Citations |

| PI3K/Akt | Activation | Promotes phosphorylation of Akt and mTOR, inhibiting autophagy in liver fibrosis models. Augments signaling to inactivate GSK3β. | frontiersin.orgmdpi.comnih.gov |

| AMPK | Less Defined | Other resolvins (e.g., RvT2) activate AMPK; direct, specific modulation by RvD1 is an area for further research. | mdpi.com |

| NF-κB | Inhibition | A stable methyl ester analogue (p-RvD1) inhibits NF-κB activation in lung injury models. Prevents IκB-α degradation and nuclear translocation of NF-κB. | diva-portal.orgnih.govnih.govaai.orgnih.gov |

| mTOR | Context-Dependent Modulation | Can activate mTORC1 signaling (e.g., via Akt in liver fibrosis) or act independently of mTOR (e.g., in microglial autophagy). | frontiersin.orgmdpi.comnih.gov |

| MAP/ERK | Inhibition | Reduces TNF-induced activation of ERK1/2 and inhibits ERK phosphorylation in neuropathic pain models. | mdpi.com |

Regulation of Gene Expression and MicroRNAs

The pro-resolving actions of Resolvin D1 and its methyl ester extend to the regulation of gene expression, a process intricately controlled by transcription factors and non-coding RNAs, particularly microRNAs (miRNAs). nih.gov RvD1 can induce specific miRNA signatures that fine-tune the inflammatory response and promote a return to homeostasis. nih.govnih.gov

Modulation of Specific MicroRNA Signatures (e.g., miR-146b, miR-208a, miR-219, miR-16-5p, miR-25-3p, miR-144-3p)

RvD1 orchestrates the expression of a distinct set of miRNAs that are integral to its mechanism of action. nih.govfrontiersin.org These small non-coding RNAs act as post-transcriptional repressors, targeting specific messenger RNAs (mRNAs) to control the synthesis of proteins involved in inflammation and its resolution. rbmb.net

miR-146b : RvD1 has been shown to upregulate the expression of miR-146b in macrophages and in resolving inflammatory exudates. mdpi.comnih.gov This miRNA is a key negative regulator of the inflammatory response, with one of its primary targets being the NF-κB signaling pathway. mdpi.comnih.gov By inducing miR-146b, RvD1 establishes a feedback loop that helps to curtail excessive inflammation.

miR-208a : The regulation of miR-208a by RvD1 appears to be highly context- and receptor-dependent. nih.gov In some models, RvD1 downregulates miR-208a. mdpi.comnih.gov In others, particularly in cells overexpressing specific resolvin receptors like hALX/FPR2, RvD1 can upregulate miR-208a. nih.gov This miRNA targets programmed cell death protein 4 (PDCD4), a pro-inflammatory molecule that suppresses the anti-inflammatory cytokine IL-10. nih.gov Therefore, by modulating miR-208a, RvD1 can influence the production of IL-10. nih.gov

miR-219 : RvD1 consistently upregulates miR-219 in various models, including resolving exudates and macrophages. mdpi.comnih.govnih.gov A critical target of miR-219 is the mRNA for 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. mdpi.comnih.gov By inducing miR-219, RvD1 effectively reduces the production of leukotrienes, thereby limiting neutrophil recruitment and inflammation. nih.govresearchgate.net

miR-16-5p, miR-25-3p, and miR-144-3p : The regulation of these miRNAs by a resolvin D1 analogue has been identified in a model of sickle cell-related cardiomyopathy. nih.gov In this context, hypoxia/reoxygenation stress increased the cardiac expression of miR-16-5p, miR-25-3p, and miR-144-3p. nih.govashpublications.org Treatment with 17(R)-RvD1 was found to significantly reduce the expression of these stress-induced miRNAs, highlighting a protective role in modulating miRNA profiles associated with cardiovascular pathology. nih.gov

| MicroRNA | Regulation by Resolvin D1 / Analogue | Known Target(s) & Functional Outcome | Citations |

| miR-146b | Upregulation | Targets NF-κB signaling pathway, reducing inflammation. | mdpi.comnih.govrbmb.net |

| miR-208a | Context-Dependent | Targets PDCD4, leading to increased IL-10 production. Regulation depends on receptor context. | mdpi.comnih.govnih.gov |

| miR-219 | Upregulation | Targets 5-Lipoxygenase (5-LOX), reducing pro-inflammatory leukotriene biosynthesis. | mdpi.comnih.govnih.gov |

| miR-16-5p | Downregulation (of stress-induced increase) | Associated with cardiovascular disease; 17(R)-RvD1 reduces its expression under stress. | nih.govashpublications.org |

| miR-25-3p | Downregulation (of stress-induced increase) | Associated with cardiovascular disease; 17(R)-RvD1 reduces its expression under stress. | nih.govashpublications.org |

| miR-144-3p | Downregulation (of stress-induced increase) | 17(R)-RvD1 reduces its expression under H/R stress in a cardiomyopathy model. | nih.gov |

Impact on Transcription Factors (e.g., C/EBPs)

In addition to NF-κB, RvD1 and its analogues also target other families of transcription factors, such as the CCAAT/enhancer-binding proteins (C/EBPs). nih.gov C/EBPs are involved in the expression of various inflammatory mediators and play a critical role in macrophage signaling. nih.gov

In studies of IgG immune complex-induced lung injury, both aspirin-triggered RvD1 (AT-RvD1) and its stable methyl ester analogue, p-RvD1, were found to be potent inhibitors of the activation of C/EBPβ. nih.govnih.govaai.org This inhibition was demonstrated by electrophoretic mobility shift assays (EMSA) on nuclear proteins from lung tissue. nih.gov The suppression of C/EBP activity by these resolvins was also observed specifically within alveolar macrophages. aai.org The inhibition of both NF-κB and C/EBP transcription factors represents a key mechanism by which RvD1 analogues suppress the production of cytokines and chemokines, thereby mitigating tissue injury. aai.orgnih.gov

Biological Roles and Functional Modulations in Experimental Systems

Modulation of Leukocyte Dynamics

Resolvin D1 and its analogs, including the methyl ester forms, have been shown to be potent regulators of leukocyte trafficking, a critical component of the inflammatory response.

A primary action of Resolvin D1 and its derivatives is the potent inhibition of neutrophil infiltration into inflamed tissues. In a murine model of peritonitis, both Resolvin D1 and its aspirin-triggered epimer, AT-RvD1, have demonstrated the ability to limit the infiltration of polymorphonuclear leukocytes (PMNs) in a dose-dependent manner. researchgate.net Similarly, in models of second-organ injury following ischemia-reperfusion, a synthetic analog, benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), significantly reduced neutrophil infiltration into the lungs by 58 ± 9%. medchemexpress.comnih.gov This effect was found to be more potent than that of the native Resolvin D1. medchemexpress.comnih.gov Furthermore, in a mouse model of peritonitis, 17(R)-RvD1, the aspirin-triggered form, exhibited a dose-dependent reduction in leukocyte infiltration, with a maximal inhibition of approximately 35% at a 100 ng dose. researchgate.netpnas.org

Resolvin D1 and its related compounds directly impact the movement of neutrophils across the endothelial barrier, a key initial event in acute inflammation. Both Resolvin D1 and its 17R-epimer, AT-RvD1, effectively halt the transendothelial migration of human neutrophils with an EC50 of approximately 30 nM. researchgate.netphysiology.orgnih.gov This potent action underscores their role in controlling the influx of inflammatory cells to a site of injury. The methyl ester version of the free acid may serve as a lipophilic prodrug that can be cleaved by intracellular esterases to release the active form. physiology.org

Enhancement of Phagocytic Processes

A hallmark of the resolution phase of inflammation is the clearance of apoptotic cells and other debris by phagocytes. Resolvin D1 methyl ester and its analogs have been shown to enhance these crucial processes.

Resolvin D1 enhances the phagocytic capacity of macrophages, a key step in clearing apoptotic cells and inflammatory stimuli. medchemexpress.comnih.gov Studies have demonstrated that Resolvin D1 increases the phagocytosis of zymosan particles by human macrophages. nih.gov A synthetic analog, benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), also stimulates the phagocytosis of zymosan A particles by isolated human phagocytes at picomolar concentrations. physiology.orgnih.govphysiology.org This analog dose-dependently increased phagocytosis by approximately 24% at a concentration of 10 pM. physiology.orgnih.gov Furthermore, the enhancement of macrophage phagocytosis of zymosan and apoptotic PMNs by Resolvin D1 is increased with the overexpression of the human receptors ALX and GPR32. researchgate.netnih.gov

Table 1: Effect of Resolvin D1 Analogs on Macrophage Phagocytosis

| Compound | Experimental System | Effect | Concentration for Effect | Citation(s) |

|---|---|---|---|---|

| Resolvin D1 | Human Macrophages | Enhances phagocytosis of zymosan and apoptotic PMNs | Not specified | medchemexpress.com, nih.gov, researchgate.net |

| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | Isolated Human Phagocytes | Stimulates phagocytosis of zymosan A particles | 10⁻¹² M | physiology.org, nih.gov, physiology.org |

| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | Human Macrophages | ~24% increase in phagocytosis of opsonized zymosan | 10 pM | physiology.org, nih.gov |

Efferocytosis, the specific phagocytosis of apoptotic cells, is a critical pro-resolving process that is actively stimulated by Resolvin D1. medchemexpress.com Resolvin D1 has been shown to promote efferocytosis, and this action is particularly relevant in the context of aging, where inflammation resolution can be impaired. nih.gov Treatment with Resolvin D1 can mitigate lung injury in aged mice by promoting efferocytosis. nih.gov The mechanism for this involves the prevention of the cleavage of MerTK, a key receptor in the efferocytosis process. nih.gov

Regulation of Inflammatory Mediator Production

Resolvin D1 and its analogs also exert their pro-resolving effects by modulating the production of various inflammatory mediators. In macrophages, Resolvin D1 can reduce inflammation mediated by TNF-α. medchemexpress.com An aspirin-triggered analog, AT-RvD1, has been shown to decrease the levels of TNF-α and IL-6 in bronchoalveolar lavage fluid in a model of lung injury. aai.org Furthermore, AT-RvD1 can regulate the induction of inflammatory cytokines and chemokines mediated by FcγR in both macrophages and neutrophils. aai.org Resolvin D1 also regulates the biosynthesis of pro-inflammatory leukotrienes and can modulate the expression of specific microRNAs, such as miR-208a and miR-219, which are associated with the resolution of acute inflammation. nih.govmdpi.com

Table 2: Regulation of Inflammatory Mediators by Resolvin D1 and Analogs

| Compound | Cell/System | Mediator(s) Affected | Effect | Citation(s) |

|---|---|---|---|---|

| Resolvin D1 | Macrophages | TNF-α-mediated inflammation | Reduction | medchemexpress.com |

| AT-RvD1 | Lung Injury Model (in vivo) | TNF-α, IL-6 | Decreased levels in BALF | aai.org |

| AT-RvD1 | Macrophages and Neutrophils | FcγR-mediated inflammatory cytokines/chemokines | Regulation of induction | aai.org |

| Resolvin D1 | General | Pro-inflammatory leukotrienes | Regulation of biosynthesis | nih.gov |

| Resolvin D1 | Peritonitis Model (in vivo) | miR-208a, miR-219 | Up-regulation | nih.gov, mdpi.com |

Downregulation of Pro-inflammatory Cytokines and Chemokines (e.g., TNF-α, IL-6, IFN-γ, LTB4, MCP-1)

Resolvin D1 consistently demonstrates a potent ability to suppress the production of key pro-inflammatory mediators across various experimental models. This action is fundamental to its role in preventing excessive and potentially damaging inflammatory responses.

In co-cultures of human primary macrophages and adipocytes, a model for adipose tissue inflammation, RvD1 dose-dependently reduced the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6), its soluble receptor (IL-6Rα), and the chemokine Monocyte Chemoattractant Protein-1 (MCP-1). uzh.ch When macrophages were treated alone, RvD1 also decreased the secretion of Tumor Necrosis Factor-alpha (TNF-α) and IL-6Rα, indicating that macrophages are a primary target of its anti-inflammatory effects. uzh.ch Similarly, in a model of cigarette smoke-induced lung inflammation, RvD1 suppressed the production of pro-inflammatory mediators by primary human lung fibroblasts, epithelial cells, and monocytes. nih.gov

Studies using mouse models further corroborate these findings. In a model of ischemia/reperfusion-related acute respiratory distress syndrome (ARDS), RvD1 administration led to decreased levels of pro-inflammatory cytokines including Interferon-gamma (IFN-γ), IL-6, and MCP-1, as well as the lipid mediator Leukotriene B4 (LTB4). nih.gov In mice with obesity-induced nonalcoholic steatohepatitis, RvD1 attenuated the expression of IL-6 in liver slices. nih.gov Furthermore, in a murine model of immune complex-induced lung injury, the aspirin-triggered form of RvD1 (AT-RvD1) significantly decreased the secretion of TNF-α and IL-6 from stimulated alveolar macrophages and neutrophils. aai.org The compound also inhibits the expression of TNF-α by downregulating specific microRNAs, such as miR-155, in stimulated macrophages. rbmb.net

Table 1: Effect of Resolvin D1 on Pro-inflammatory Mediators

| Mediator | Experimental System | Observed Effect | Citation |

|---|---|---|---|

| TNF-α | Human Macrophages; Mouse Alveolar Macrophages & Neutrophils | Downregulation/Reduced Secretion | uzh.chaai.org |

| IL-6 | Human Macrophage-Adipocyte Co-culture; Mouse Liver Slices; Mouse Lung Injury Model | Downregulation/Reduced Secretion | nih.govnih.govuzh.chaai.org |

| IFN-γ | Mouse Ischemia/Reperfusion Model | Decreased Levels | nih.gov |

| LTB4 | Mouse Ischemia/Reperfusion Model | Decreased Levels | nih.gov |

| MCP-1 | Human Macrophage-Adipocyte Co-culture; Mouse Ischemia/Reperfusion Model | Reduced Secretion/Decreased Levels | nih.govuzh.ch |

Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)

Complementing its suppression of pro-inflammatory signals, Resolvin D1 actively promotes an anti-inflammatory environment by upregulating cytokines that facilitate resolution. A key mediator in this process is Interleukin-10 (IL-10), a potent anti-inflammatory and immunosuppressive cytokine.

In mouse models of acute cigarette smoke-induced lung inflammation, treatment with RvD1 significantly upregulated IL-10. nih.gov This effect is closely linked to RvD1's ability to promote the resolution of inflammation. nih.gov Further studies have shown that RvD1 enhances the production of IL-10 by macrophages. frontiersin.org This is a crucial aspect of its function, as IL-10 plays a pivotal role in dampening inflammatory responses and promoting tissue repair. nih.gov The mechanism can involve the regulation of specific microRNAs; for example, RvD1 was found to upregulate miR-208a, which in turn increased IL-10 release in human macrophages. nih.gov This demonstrates a sophisticated regulatory network through which RvD1 fine-tunes the immune response towards a pro-resolving state. frontiersin.orgnih.gov

Macrophage Phenotypic Reprogramming (e.g., M1 to M2 Skewing)

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory/pro-resolving M2 macrophages. nih.govmdpi.com Resolvin D1 plays a critical role in orchestrating a phenotypic switch from the M1 to the M2 state, a cornerstone of inflammation resolution. nih.govnih.gov

In a mouse model of obesity-induced liver disease, RvD1 was shown to skew macrophages from an M1-like to an M2-like anti-inflammatory phenotype. nih.gov This reprogramming is associated with reduced inflammation and is essential for the resolving actions of RvD1. nih.gov Similarly, in a model of lung inflammation induced by cigarette smoke, RvD1 promoted the differentiation of alternatively activated (M2) macrophages, which contributed to the resolution of inflammation and enhanced the clearance of apoptotic neutrophils (efferocytosis). nih.gov

This M1-to-M2 skewing is a direct effect of RvD1 on macrophages. uzh.ch In vitro studies confirm that RvD1 treatment polarizes macrophages toward an anti-inflammatory phenotype, characterized by reduced secretion of M1-associated cytokines like TNF-α and MCP-1. uzh.ch In the context of cancer, RvD1 has been found to inhibit the polarization of pro-tumor M2d macrophages while promoting the anti-inflammatory M2a phenotype, suggesting a nuanced regulation of macrophage function. nih.gov The underlying mechanism involves the activation of specific receptors, such as ALX/FPR2 and GPR32, which suppresses pro-inflammatory signaling pathways like NF-κB and promotes a pro-resolving phenotype. nih.gov

Table 2: Resolvin D1-Mediated Macrophage Reprogramming

| Experimental Model | Effect on Macrophage Phenotype | Key Findings | Citation |

|---|---|---|---|

| Obesity-induced Steatohepatitis (mice) | Skewing from M1 to M2-like phenotype | Reduced liver macrophage infiltration and inflammatory adipokine expression. | nih.gov |

| Cigarette Smoke-induced Lung Inflammation (mice) | Promoted differentiation of M2 macrophages | Associated with reduced neutrophilic inflammation and enhanced efferocytosis. | nih.gov |

| Human Macrophage-Adipocyte Co-culture | Polarization to an anti-inflammatory phenotype | Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1). | uzh.ch |

| Cancer Cell-Macrophage Co-culture System | Inhibited M1 and tumor-associated M2d polarization; Promoted M2a polarization | Differential regulation of macrophage subtypes to inhibit tumor growth. | nih.gov |

Antioxidant Actions in Cellular Models

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key component of inflammatory diseases. mdpi.comresearchgate.net Resolvin D1 exhibits significant antioxidant properties, contributing to its protective effects.

In the context of osteoarthritis, where oxidative stress contributes to cartilage degradation, RvD1 has been identified as a candidate for mitigating these effects. mdpi.comresearchgate.net Studies have investigated newly synthesized imidazole-derived RvD1 analogs and found they possess excellent antioxidant performance, superior to that of the parent RvD1 compound. mdpi.comresearchgate.net These analogs were shown to effectively scavenge ROS in several chemical assays and protect hyaluronic acid from oxidative degradation. mdpi.comresearchgate.net Furthermore, RvD1 has been shown to mitigate ROS by increasing the expression of Heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.gov This action helps protect cells from oxidative damage and limits the dysfunction of critical cellular barriers. nih.gov The ability of RvD1 to reduce the neutrophil oxidative burst is another key aspect of its function in controlling inflammation-related tissue damage. semanticscholar.org

Modulation of Cell Adhesion and Actin Dynamics

The recruitment and migration of leukocytes, particularly neutrophils, to a site of inflammation are critical early events in the inflammatory response. These processes depend on the expression of adhesion molecules and dynamic changes in the cell's actin cytoskeleton. mdpi.comaip.org Resolvin D1 actively modulates these processes to limit excessive leukocyte infiltration.

RvD1 has been shown to stop neutrophil chemotaxis and inhibit their migration across endothelial and epithelial layers. mdpi.com It achieves this in part by downregulating the expression of adhesion molecules on the surface of neutrophils. nih.govmdpi.com For example, in a mouse model of ischemia-reperfusion, RvD1 administration reduced the levels of adhesion molecules like CD41a, thereby decreasing platelet-neutrophil aggregation. nih.gov The mechanism for this can involve the regulation of microRNAs; RvD1 has been reported to downregulate actin aggregation and the expression of adhesion molecules via miR-21 and miR-155. mdpi.com By controlling cell adhesion and actin dynamics, RvD1 effectively puts the brakes on the influx of inflammatory cells, a key step in initiating the resolution phase. aip.org

Synthetic Methodologies and Analog Development of Resolvin D1 Methyl Ester

Total Organic Synthesis of Resolvin D1 and Its Methyl Ester

The complex structure of Resolvin D1, featuring a unique conjugated triene system and multiple stereocenters, presents a formidable challenge for organic chemists. The methyl ester form is often synthesized as it can serve as a protected version of the carboxylic acid and may exhibit different pharmacokinetic properties.

Stereocontrolled Synthesis Approaches

The first total synthesis of RvD1 was crucial in confirming its complete stereochemistry as 7S, 8R, 17S-trihydroxy-4Z, 9E, 11E, 13Z, 15E, 19Z-docosahexaenoic acid. nih.gov Subsequent synthetic strategies have focused on improving efficiency and stereocontrol.

A common approach involves a convergent synthesis, where two or more key fragments of the molecule are synthesized separately and then joined together. mdpi.comresearchgate.net This strategy allows for greater flexibility and efficiency. Key reactions often employed include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is frequently used to connect alkyne and vinyl halide fragments, forming a crucial carbon-carbon bond in the backbone of the molecule. mdpi.comrsc.orgnih.gov For instance, a synthesis of RvD1 involved the coupling of an alkyne-containing fragment with a vinyl iodide-containing fragment. mdpi.com

Wittig Olefination: This reaction is instrumental in creating the carbon-carbon double bonds with specific (Z)- or (E)-geometry found in the polyene chain of RvD1. mdpi.com

Stereoselective Reductions: The creation of the specific stereochemistry of the hydroxyl groups is critical for the biological activity of RvD1. Asymmetric reductions, such as those using Midland Alpine borane, are employed to install the desired chirality at these centers. acs.org

Lindlar Hydrogenation: This method is used for the stereoselective reduction of alkynes to Z-alkenes, which is essential for establishing the correct geometry of the double bonds in the final molecule. nih.gov

One reported synthesis of RvD1 utilized a Sonogashira coupling to join two main fragments, followed by a stereoselective reduction of a triple bond to yield the final product. rsc.org Another approach involved the use of a γ,δ-epoxy alcohol intermediate which, through a one-pot oxidation and epoxide ring-opening, formed a key vic-diol and enal functional group arrangement. rsc.org The subsequent conversion of the aldehyde to a trans iodo-olefin set the stage for the final coupling and reduction steps. rsc.org

The methyl ester of RvD1 is typically prepared by treating the carboxylic acid form of RvD1 with diazomethane (B1218177) or by carrying the methyl ester through the final steps of the synthesis. acs.orgnih.gov

Preparation of Radiolabeled (e.g., Tritium-Labeled) Analogs for Receptor Studies

To investigate the mechanism of action of RvD1, including its interaction with specific receptors, radiolabeled analogs are indispensable tools. Tritium ([³H]) labeling is commonly used for this purpose due to the high specific activity that can be achieved.

The synthesis of radiolabeled RvD1 analogs follows the same fundamental synthetic routes as the unlabeled compound, with the introduction of the radioisotope at a late stage to maximize its incorporation and minimize handling of radioactive materials. For example, direct ligand binding studies with ³H-labeled RvD1 were instrumental in identifying the human G protein-coupled receptor DRV1/GPR32 as a receptor for RvD1. nih.gov

Design and Synthesis of Metabolically Stable Resolvin D1 Methyl Ester Analogs

While RvD1 is a potent mediator, it can be rapidly metabolized and inactivated in vivo, primarily through oxidation of its hydroxyl groups. physiology.org This has spurred the development of metabolically stable analogs designed to resist degradation while retaining or even enhancing biological activity.

Benzo-diacetylenic-17R-RvD1-Methyl Ester (BDA-RvD1)

To create a more robust analog of RvD1, a benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) was designed and synthesized. physiology.orgmdpi.comnih.govnih.gov This analog incorporates a benzene (B151609) ring into the core structure, which enhances its stability. researchgate.net The synthesis of BDA-RvD1 is notably more streamlined, requiring fewer steps than the total organic synthesis of the natural compound. physiology.orgnih.gov

BDA-RvD1 has been shown to be resistant to degradation by 15-prostaglandin dehydrogenase, a key enzyme in the metabolic inactivation of RvD1. physiology.orgnih.gov Despite its structural modification, BDA-RvD1 retains key pro-resolving functions of the parent molecule. It is a potent agonist for the human GPR32 receptor and has demonstrated the ability to stimulate macrophage phagocytosis. mdpi.comnih.gov

17-(R/S)-Methyl-RvD1 Methyl Ester

Another strategy to enhance metabolic stability is to block the site of oxidation. The 17-hydroxyl group of RvD1 is a primary target for metabolic inactivation. ucc.ie To address this, the 17-(R/S)-methyl-RvD1 methyl ester was synthesized. mdpi.comucc.ie In this analog, a methyl group replaces the hydrogen on the 17-hydroxyl group, creating a tertiary alcohol that is more resistant to oxidation.

This analog was prepared via total organic synthesis and has been shown to possess potent organ-protective functions. mdpi.com For example, both RvD1 and the 17-(R/S)-methyl-RvD1 methyl ester were found to significantly reduce myeloperoxidase levels in lung tissue, indicating a reduction in neutrophil infiltration. ucc.ie

17R-Hydroxy-19-para-Fluorophenoxy-Resolvin D1 Methyl Ester (p-RvD1)

The 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester (p-RvD1) is another metabolically stable analog designed to resist inactivation. nih.govnih.gov This analog was prepared by total organic synthesis and has been investigated for its anti-inflammatory properties. nih.gov

Imidazole-Derived Resolvin D1 Analogues

The chemical instability of native Resolvin D1, which can undergo rapid transformation to inactive products via enzymatic action, has prompted research into more stable and effective analogues. researchgate.netmdpi.com One promising avenue has been the development of imidazole-derived RvD1 analogues. researchgate.net These novel compounds are designed to possess improved pharmacokinetic and pharmacodynamic properties while retaining or enhancing the therapeutic potential of the parent molecule. researchgate.net

Recent research has focused on the design and synthesis of new imidazole-derived RvD1 analogues to assess their antioxidant properties in comparison to commercially available RvD1. researchgate.netbohrium.com The rationale behind incorporating an imidazole (B134444) ring is to enhance the molecule's stability and antioxidant capacity. researchgate.netmdpi.com The synthesis of these analogues involves a structured chemical process, which can be summarized by the creation of key building blocks that are later combined to form the final analogue structures. researchgate.netresearchgate.net

Studies have demonstrated that these imidazole-derived analogues exhibit excellent antioxidant performance, often superior to that of the parent RvD1, due to their specific structural modifications. researchgate.netnih.gov Their capacity to scavenge reactive oxygen species (ROS) has been verified through various in vitro chemical assays, including oxygen radical absorbance capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. researchgate.netnih.gov Furthermore, computational studies have supported these findings, indicating a strong relationship between the chemical structures of the analogues and their heightened antioxidant activity. researchgate.netmdpi.com

| Analogue/Compound | Key Structural Feature | Reported Research Finding | Source |

|---|---|---|---|

| Imidazole-Derived RvD1 Analogues | Incorporation of an imidazole moiety | Designed to improve metabolic stability and antioxidant properties compared to native RvD1. researchgate.net | researchgate.net |

| Analogue 1 & 2 (Kariminezhad et al., 2024) | Specific imidazole-based structures | Showed excellent antioxidant performance in multiple chemical assays, proving superior to standard RvD1. researchgate.netnih.gov | researchgate.netnih.gov |

| RvD1 (for comparison) | Native docosahexaenoic acid-derived structure | Chemically unstable and undergoes rapid enzymatic inactivation. mdpi.com Serves as a benchmark for analogue performance. researchgate.net | researchgate.netmdpi.com |

Comparative Chemical Reactivity and Stability of Methyl Esters versus Free Acids

The modification of the carboxylic acid group of Resolvin D1 to a methyl ester is a key strategy to alter its chemical and biological characteristics. This esterification has significant implications for the compound's stability, reactivity, and pharmacokinetic profile.

This compound is often considered a lipophilic prodrug form of the active free acid. caymanchem.comcaymanchem.com The methyl ester moiety is susceptible to cleavage by intracellular esterases, which hydrolyze the ester to release the biologically active free acid within the target cells. caymanchem.comcaymanchem.com This conversion is a critical aspect of its mechanism of action. The primary advantage of the methyl ester form is its potential to alter distribution and pharmacokinetic properties, allowing for potentially improved delivery and a different stability profile compared to the more polar free acid. caymanchem.comcaymanchem.com

Native RvD1, the free acid, is known to be a chemically delicate structure that is rapidly metabolized and inactivated in vivo, primarily through the action of eicosanoid oxidoreductases which convert it to less active products like 17-oxo-RvD1. mdpi.comnih.gov The development of synthetic analogues, including methyl esters, is a direct response to this inherent instability. nih.gov For instance, the aspirin-triggered epimer, 17(R)-RvD1, demonstrates greater resistance to this rapid enzymatic inactivation compared to the native 17(S)-RvD1. caymanchem.com Esterification to the methyl ester form can further modify these properties.

The increased chemical stability and ease of total organic synthesis are major drivers for the development of analogues such as the benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1). nih.gov Such second-generation analogues are designed to be resistant to rapid metabolism while retaining the potent pro-resolving actions of the parent molecule. nih.gov This highlights a general principle in the field: the free acid form is typically the most biologically active at the receptor level, while the esterified forms (like methyl esters) and other structural analogues are developed to overcome the limitations of stability and delivery. nih.govnih.gov

| Characteristic | This compound | Resolvin D1 (Free Acid) | Source |

|---|---|---|---|

| Chemical Form | Esterified version of the free acid. caymanchem.com | Carboxylic acid form, the native structure. mdpi.com | caymanchem.commdpi.com |

| Biological Role | Acts as a lipophilic prodrug. caymanchem.comcaymanchem.com | The primary biologically active form at target receptors. nih.gov | caymanchem.comcaymanchem.comnih.gov |

| Stability & Reactivity | Designed for potentially increased chemical stability during administration and distribution. nih.gov | Chemically unstable; prone to rapid enzymatic inactivation by eicosanoid oxidoreductases. mdpi.comcaymanchem.com | mdpi.comcaymanchem.comnih.gov |

| Biological Conversion | The methyl ester group is cleaved by intracellular esterases to yield the active free acid. caymanchem.comcaymanchem.com | Undergoes metabolic conversion to less active or inactive metabolites (e.g., 17-oxo-RvD1). nih.gov | caymanchem.comcaymanchem.comnih.gov |

| Pharmacokinetic Profile | Altered distribution and pharmacokinetic properties due to increased lipophilicity. caymanchem.comcaymanchem.com | Has a shorter biological half-life unless structurally modified (e.g., aspirin-triggered epimers). mdpi.com | caymanchem.comcaymanchem.commdpi.com |

Analytical Chemistry and Detection Methodologies for Resolvin D1 Methyl Ester

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of specialized pro-resolving mediators (SPMs), including Resolvin D1 and its methyl ester. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The process involves ionizing the separated molecules and then fragmenting them to produce a unique "fingerprint" for each compound, allowing for precise identification and quantification.

For the analysis of D-series resolvins, the mass spectrometer is typically operated in negative electrospray ionization (ESI-) mode. researchgate.net Quantification is often achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and a deuterated internal standard, such as Resolvin D1-d5. pnas.orgmdpi.com The tandem mass spectrum for Resolvin D1 (which has the same mass as its methyl ester in many instrument setups after in-source fragmentation) typically shows a parent ion at an m/z (mass-to-charge ratio) of 375 [M-H]⁻. pnas.orgpnas.org Subsequent fragmentation produces characteristic daughter ions that are used for confirmation and quantification. pnas.orgpnas.org For instance, common fragment ions for RvD1 include m/z 357 [M-H-H₂O]⁻, 339 [M-H-2H₂O]⁻, 233, and 141. pnas.org

Table 1: Representative LC-MS/MS Transitions for Resolvin D1 This table is generated based on data from multiple sources detailing the mass spectrometric analysis of Resolvin D1.

| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Reference |

|---|---|---|---|

| Resolvin D1 (RvD1) | 375 | 233 | pnas.org |

| Resolvin D1 (RvD1) | 375 | 141 | pnas.org |

| Resolvin D1-d5 (Internal Standard) | 380 | 146 | mdpi.com |

Given the complexity of biological matrices such as plasma, serum, or tissue homogenates, extensive sample preparation is required prior to LC-MS/MS analysis to remove interfering substances and enrich the analytes of interest. researchgate.netnih.gov A common initial step involves protein precipitation, often achieved by adding cold methanol (B129727). researchgate.netnih.gov

The most widely used method for extracting and concentrating resolvins and other lipid mediators is solid-phase extraction (SPE). researchgate.netnih.gov C18 cartridges are frequently employed for this purpose. pnas.orgresearchgate.netnih.gov The general procedure involves the following steps:

Conditioning: The C18 sorbent is conditioned with methanol and then equilibrated with water.

Sample Loading: The biological sample, after protein precipitation and dilution, is loaded onto the cartridge.

Washing: The cartridge is washed with a non-polar solvent like hexane (B92381) and an aqueous solution to remove interfering lipids and salts. researchgate.net

Elution: The analytes of interest, including Resolvin D1 methyl ester, are eluted from the cartridge using a solvent of intermediate polarity, such as methyl formate. pnas.orgresearchgate.net The collected eluate is then dried down, typically under a stream of nitrogen, and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system. researchgate.net

To ensure the reliability of quantitative data, LC-MS/MS methods must be rigorously validated according to established guidelines, such as those from the European Medicines Agency (EMA). nih.govresearchgate.net Validation is performed to assess linearity, sensitivity, accuracy, precision, and matrix effects. nih.govresearchgate.netacs.org

Linearity and Sensitivity: Calibration curves are generated by analyzing standard solutions at various concentrations. These curves typically demonstrate good linearity, with correlation coefficients (r²) often exceeding 0.98. acs.org The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. acs.org For resolvins, LLOQs in the low picogram (pg) to sub-nanomolar (nM) range are achievable, corresponding to levels as low as 0.18–2.7 pg on-column. nih.govacs.org

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. acs.org For bioanalytical methods, intra-day accuracy is often accepted if it is within ±15-20% of the nominal concentration. nih.govresearchgate.net Precision is assessed by the relative standard deviation (RSD), with acceptable values generally being below 15-20%. researchgate.netacs.org

Matrix Effect: The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the biological sample. mdpi.com It is a critical parameter to evaluate, and proper sample cleanup, such as the use of SPE, is essential to minimize it. mdpi.com

Table 2: Summary of Method Validation Parameters for SPM Quantification This table presents typical validation results for LC-MS/MS methods developed for quantifying specialized pro-resolving mediators (SPMs) in biological samples.

| Parameter | Typical Finding | Reference |

|---|---|---|

| Linearity (r²) | > 0.98 | acs.org |

| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM (in plasma) | nih.gov |

| Intra-day Accuracy | Within ±15% at 0.3 nM | nih.govresearchgate.net |

| Inter-day Precision (RSD) | 8% - 16% | acs.org |

| Internal Standard Recovery | 78% - 87% (from serum) | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-performance liquid chromatography (HPLC), particularly when coupled with a photodiode array (PDA) or UV detector, is a crucial tool for the isolation and purity assessment of synthetic this compound and its analogs. pnas.orgnih.govmdpi.com While LC-MS/MS is superior for quantification in biological samples, HPLC-UV is invaluable during chemical synthesis to purify products and verify their chemical integrity. mdpi.comrsc.org

The purity of synthetic batches of this compound and related intermediates can be determined to be greater than 95% or even 99% using reversed-phase HPLC. nih.govmdpi.com A key feature of D-series resolvins is their conjugated tetraene structure, which gives them a characteristic UV absorption spectrum with a maximum (λmax) around 301 nm and two shoulder peaks. nih.govuib.no This distinct UV chromophore allows HPLC-UV to serve as a complementary technique to LC-MS/MS, helping to confirm the identity of a peak suspected to be a D-series resolvin. uib.nomdpi.com

Gas Chromatography (GC) for Fatty Acid Methyl Ester (FAME) Analysis of Precursors

Gas chromatography (GC), usually coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing the fatty acid precursors of resolvins, such as docosahexaenoic acid (DHA). nih.gov To make these fatty acids suitable for GC analysis, they must first be converted into their more volatile fatty acid methyl ester (FAME) derivatives. nih.gov This derivatization is commonly achieved using reagents like diazomethane (B1218177). nih.gov

In studies tracking the metabolic fate of precursors, deuterated fatty acids (e.g., d5-DHA) can be administered, and their appearance in inflammatory sites can be monitored. nih.gov After extraction from the biological matrix (e.g., peritoneal exudates) via SPE, the unesterified fatty acids are converted to their methyl esters and analyzed by GC-MS. nih.gov The GC system uses a capillary column (e.g., HP-5MS) and a programmed temperature gradient to separate the different FAMEs, which are then identified and quantified by the mass spectrometer. nih.gov

Receptor Binding Assays and Functional Screening Systems

To understand the biological actions of Resolvin D1, it is essential to identify and characterize its cellular receptors. Receptor binding assays are used to demonstrate direct interaction between the ligand and its receptor. In the case of Resolvin D1, tritium-labeled RvD1 ([³H]-RvD1) has been used for this purpose. nih.govpnas.org This radiolabeled ligand was prepared by the catalytic hydrogenation of a synthetic acetylenic precursor of RvD1 methyl ester. nih.govpnas.org Using [³H]-RvD1, specific, high-affinity binding sites for Resolvin D1 were identified on human leukocytes, demonstrating a dissociation constant (Kd) in the nanomolar range. pnas.org

Once candidate receptors are identified, functional screening systems are employed to confirm that ligand binding leads to a cellular response. β-arrestin reporter systems are widely used for this purpose, particularly for G protein-coupled receptors (GPCRs). nih.govpnas.org These systems are based on the principle that when an agonist binds to its GPCR, it triggers the recruitment of β-arrestin protein to the receptor.

In this assay, the candidate receptor (e.g., GPR32 or ALX/FPR2) is engineered and co-expressed in a cell line with a β-arrestin protein that is tagged with an enzyme fragment. nih.govresearchgate.net When Resolvin D1 or its methyl ester analog binds to the receptor, the subsequent recruitment of β-arrestin brings the enzyme fragments together, creating an active enzyme that generates a measurable luminescent or colorimetric signal. nih.gov Using this system, it was confirmed that Resolvin D1 is a potent agonist for both the orphan receptor GPR32 and the lipoxin A₄ receptor, ALX/FPR2, with dose-dependent activation observed at picomolar to nanomolar concentrations. nih.govnih.gov

Electric Cell-Substrate Impedance Sensing (ECIS)

Electric Cell-Substrate Impedance Sensing (ECIS) is a real-time, non-invasive method used to monitor cellular behavior, such as attachment, motility, and proliferation. biophysics.com The technique measures the impedance changes of a small electrode covered by a cell monolayer, providing quantitative data on the integrity and function of the cell layer. biophysics.comnih.gov In the context of resolvin research, ECIS is particularly valuable for studying ligand-receptor interactions and assessing the impact of these lipid mediators on endothelial barrier function. biophysics.comnih.govnih.gov

Principle of Detection

The ECIS system utilizes cultureware containing gold film electrodes deposited on the bottom surface. When cells are cultured on these electrodes, they act as insulators, impeding the flow of a small alternating current between the electrodes. The system continuously monitors this impedance. Cellular events, such as the activation of G protein-coupled receptors (GPCRs) by ligands like resolvins, can cause subtle changes in cell morphology and adhesion, which are detected as fluctuations in impedance. nih.govrupress.orgharvard.edu

This cell-based, label-free system can quantitatively measure direct GPCR activation and even help distinguish the type of G-protein coupling involved (Gαs, Gαi, or Gαq). nih.gov For instance, a rapid increase in impedance may suggest Gαi coupling, a decrease can indicate Gαs coupling, and a transient dip followed by an increase is characteristic of Gαq coupling. nih.gov For endothelial cells, the resistive portion of the impedance is commonly used to evaluate changes in barrier function. biophysics.com

Research Findings

ECIS has been instrumental in characterizing the interaction between resolvins and their receptors. Studies have employed Chinese hamster ovary (CHO) cells engineered to overexpress specific human resolvin receptors, such as GPR32 (also known as DRV1), a receptor for Resolvin D1 (RvD1). nih.govnih.gov

In one key study, researchers monitored impedance changes across monolayers of CHO cells overexpressing human GPR32. nih.gov The application of a stable analog, benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), elicited rapid and dose-dependent impedance changes, indicating receptor activation. nih.gov The potency of BDA-RvD1 was found to be similar to that of native RvD1 at a concentration of 100 nM. nih.gov These findings demonstrate that BDA-RvD1 is a functional agonist of the human GPR32 receptor. nih.gov Similarly, other studies confirmed that RvD1 reduces impedance in CHO-hDRV1 cells, and this system can be used to screen for other small molecule mimetics that activate the receptor. nih.gov

Another significant application of ECIS is in evaluating the protective effects of resolvins on endothelial barrier integrity, a critical aspect of their pro-resolving function. nih.govnih.gov Research has shown that specialized pro-resolving mediators (SPMs), including resolvins, can attenuate the dysfunction of the blood-brain barrier. nih.gov Using human brain endothelial cells (hCMEC/D3) cultured on ECIS arrays, studies measure trans-endothelial electrical resistance (TEER) to assess barrier integrity. nih.govhaematologica.org These experiments can quantify the ability of compounds like Resolvin D1 to counteract barrier disruption caused by inflammatory stimuli. nih.govnih.gov

The following tables summarize key research findings using ECIS for the analysis of Resolvin D1 and its analogs.

Table 1: ECIS Data on Ligand-Receptor Interactions

| Compound | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Resolvin D1 (RvD1) | CHO-hGPR32 | 100 nM | Rapid impedance change, indicating receptor activation. | nih.gov |

| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | CHO-hGPR32 | 10 - 1,000 nM | Dose-dependent impedance changes, similar in potency to RvD1. | nih.gov |

| Resolvin D1 (RvD1) | CHO-hDRV1 | 100 nM | Time-dependent reduction in impedance. | nih.gov |

Table 2: ECIS Data on Endothelial Barrier Function

| Cell Line | Treatment | Analytical Measurement | Observed Effect | Reference |

|---|---|---|---|---|

| Human Brain Endothelial Cells (hCMEC/D3) | TNF-α in the presence/absence of SPMs | Trans-Endothelial Electrical Resistance (TEER) | Used to measure changes in barrier resistance over time. | nih.govhaematologica.org |

| Bovine Pulmonary Artery Endothelial Cells (BPAEC) | Oxidized Cardiolipin (CLox) + Lp-PLA₂ | Transendothelial Cell Resistance | Increased endothelial cell permeability (decreased resistance). | nih.gov |

Experimental in Vivo Studies Utilizing Resolvin D1 Methyl Ester and Analogs Non Human Animal Models

Investigations in General Inflammation Resolution Models (e.g., Murine Peritonitis)

The murine peritonitis model is a classic system for studying the resolution of acute inflammation. In this model, the administration of an inflammatory stimulus like zymosan or E. coli induces a rapid influx of neutrophils into the peritoneal cavity, followed by a resolution phase characterized by the clearance of these leukocytes.

Studies have shown that aspirin-triggered Resolvin D1 (AT-RvD1), the 17R epimer of RvD1, demonstrates a dose-dependent reduction in leukocyte infiltration in this model. caymanchem.com Both RvD1 and AT-RvD1 have been found to be highly potent in treating peritonitis. aai.org At a dose of 100 ng per mouse, they can reduce polymorphonuclear neutrophil (PMN) infiltration by approximately 50% in a murine dorsal air pouch model. nih.gov

A synthetic analog, benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), was developed to be more resistant to metabolic inactivation. nih.gov In an E. coli-induced peritonitis model, BDA-RvD1 was shown to be as potent as the parent RvD1. nih.gov It significantly shortened the resolution interval (the time required to reduce PMN numbers by 50% from their peak) by about 57%, from 10.5 hours in control animals to 4.5 hours. nih.govresearchgate.net These findings underscore the ability of RvD1 and its analogs to actively stimulate the resolution of inflammation rather than simply suppressing the initial inflammatory response. nih.gov

Table 7.1: Effects of Resolvin D1 and Analogs in Murine Peritonitis Models

| Compound | Model | Key Findings | Reference(s) |

|---|---|---|---|

| 17(R)-Resolvin D1 | Zymosan-induced peritonitis | Showed a dose-dependent reduction in leukocyte infiltration. | caymanchem.com |

| RvD1 / AT-RvD1 | Murine dorsal air pouch | Reduced PMN infiltration by ~50%. | nih.gov |

Studies in Organ-Specific Injury Models

The pro-resolving effects of Resolvin D1 methyl ester and its analogs have been evaluated in various models of organ-specific injury, demonstrating significant protective actions in the heart, liver, kidneys, and lungs.

In rodent models of myocardial infarction (MI), unresolved inflammation is a key driver of adverse cardiac remodeling and the development of heart failure. nih.gov Studies using mouse models of MI (induced by coronary artery ligation) have shown that administration of RvD1 improves cardiac function, evidenced by enhanced fractional shortening. nih.govresearchgate.net

Key findings from these studies include:

Reduced Inflammation: RvD1 treatment promoted an earlier exit of neutrophils from the damaged left ventricle and the spleen. nih.gov In a rat model, RvD1 pretreatment reduced myocardial infarct size and lowered serum levels of cardiac biomarkers (LDH and CK-MB) and pro-inflammatory cytokines (TNF-α and IL-6). nih.gov

Modulation of Cellular Response: The therapy led to a decrease in macrophage density and reduced levels of pro-fibrotic genes, such as those for collagen (col1a1, col2a1). nih.gov This resulted in decreased collagen deposition and reduced post-MI fibrosis. nih.gov

Pro-Resolving Mechanisms: The protective effects in the rat model were associated with the downregulation of the high mobility group box 1 (HMGB1) protein and its related TLR4 and NF-κB signaling pathways. nih.gov Furthermore, RvD1 administration in mice increased the levels of other specialized pro-resolving mediators (SPMs), including RvD2, Maresin 1 (MaR1), and Lipoxin A₄ (LXA₄), in the spleen. nih.gov

In a humanized mouse model of sickle cell disease, which can lead to inflammatory cardiomyopathy, treatment with 17R-RvD1 was found to preserve cardiac contractility under hypoxia/reoxygenation stress. ashpublications.org

Table 7.2.1: Effects of Resolvin D1 in Myocardial Infarction Models

| Animal Model | Key Findings | Proposed Mechanism | Reference(s) |

|---|---|---|---|

| Mouse (MI) | Improved fractional shortening; reduced neutrophil infiltration; decreased macrophage density and fibrosis. | Increased splenic levels of RvD2, MaR1, and LXA₄. | nih.govresearchgate.net |

| Rat (MI) | Reduced infarct size; decreased cardiac biomarkers and pro-inflammatory cytokines. | Downregulation of HMGB1, TLR4, and NF-κB expression. | nih.gov |

RvD1 has shown significant therapeutic effects in models of acute liver injury. In a mouse model mimicking severe alcohol-associated hepatitis (chronic ethanol (B145695) exposure followed by an acute LPS challenge), RvD1 treatment attenuated liver injury and inflammation. nih.govnih.gov The protective effects were characterized by limited hepatic neutrophil accumulation and decreased levels of pro-inflammatory cytokines. nih.gov A key mechanism identified was the attenuation of pyroptosis, an inflammatory form of cell death, through the downregulation of related genes and the reduced cleavage of caspase 11 and gasdermin-D. nih.govnih.gov

In a different model of concanavalin (B7782731) A-induced hepatitis in mice, which can progress toward liver cancer, both RvD1 and RvE1 were found to decrease the excessive activation of hepatic leukocytes by inhibiting NF-κB activity. biomolther.org RvD1 and its aspirin-triggered form are also noted to be potent in treating obesity-induced steatohepatitis. aai.org

Table 7.2.2: Effects of Resolvin D1 in Acute Liver Injury Models

| Animal Model | Injury Type | Key Findings | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| Mouse | Chronic Ethanol + Acute LPS | Attenuated liver injury and inflammation; limited neutrophil accumulation. | Attenuation of pyroptosis; reduced cleavage of caspase 11 and gasdermin-D. | nih.govnih.gov |

RvD1 and its analogs have demonstrated renoprotective effects in various models of acute kidney injury (AKI). In mouse models of ischemia-reperfusion kidney injury, administration of RvD1 reduces both functional and morphological damage. aai.orgnih.gov

Aspirin-triggered resolvin D1 (AT-RvD1) has been shown to be effective in AKI models by reducing the infiltration of inflammatory cells into renal tissue and alleviating tubulointerstitial injury and fibrosis. frontiersin.org The mechanism for this protection involves the inhibition of NF-κB activation and the subsequent release of inflammatory cytokines. frontiersin.org

Table 7.2.3: Effects of Resolvin D1 in Renal Injury Models

| Animal Model | Injury Type | Key Findings | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| Mouse | Ischemia-Reperfusion | Reduced functional and morphological kidney injury. | Not specified. | aai.orgnih.gov |

The protective actions of RvD1 analogs have been well-documented in models of acute lung injury. A key model involves the deposition of IgG immune complexes in the lungs of mice, which triggers a robust inflammatory response mediated by macrophages and neutrophils. aai.orgnih.gov

In this model, intravenous administration of AT-RvD1 or its stable analog, 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester (p-RvD1), yielded significant protective effects: aai.orgnih.gov

Reduced Lung Injury: Both compounds significantly decreased lung vascular permeability. nih.gov

Decreased Inflammatory Infiltrates: They caused a significant reduction in the number of neutrophils found in the bronchoalveolar lavage fluid (BALF). nih.gov

Lowered Pro-inflammatory Cytokines: Levels of TNF-α, IL-6, and the chemokine KC in the BALF were substantially decreased following treatment. nih.govresearchgate.net

Inhibition of Transcription Factors: The protective effects were associated with the inhibition of NF-κB and C/EBPβ transcription factor activation in the lung tissue. nih.gov

Another analog, benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), was shown to be highly potent in a model of second-organ lung injury initiated by hind-limb ischemia-reperfusion, reducing neutrophil infiltration into the lungs by 58%. researchgate.netphysiology.org

Table 7.2.4: Effects of Resolvin D1 Analogs in Lung Injury Models

| Compound | Animal Model | Injury Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| AT-RvD1 / p-RvD1 | Mouse | IgG Immune Complex | Reduced vascular permeability; decreased neutrophils and cytokines (TNF-α, IL-6, KC) in BALF; inhibited NF-κB activation. | aai.orgnih.govresearchgate.net |

| BDA-RvD1 | Mouse | Ischemia-Reperfusion (Second-organ) | Reduced neutrophil infiltration into lungs by 58%. | researchgate.netphysiology.org |

Investigation in Neurological and Neuroinflammatory Models

Neuroinflammation is a critical component of many neurological disorders. Resolvins have been investigated for their potential to resolve this inflammation and protect neural tissues.

In a mouse model of traumatic brain injury (TBI), peripheral administration of AT-RvD1 was found to ameliorate both sensorimotor and memory deficits, suggesting that resolving the prolonged inflammation following TBI can limit its functional impact. frontiersin.org In a rat model of depression, direct intracranial injection of RvD1 enhanced social behaviors. frontiersin.org

Studies related to multiple sclerosis (MS) have also shown promise. A correlation has been identified between the levels of RvD1 in cerebrospinal fluid and the severity of the disease in human patients. frontiersin.org In an experimental autoimmune encephalomyelitis (EAE) mouse model of MS, RvD1 has been shown to reduce inflammation. frontiersin.org Similarly, in a model of experimental autoimmune neuritis (EAN), which affects the peripheral nervous system, RvD1 administration promoted the resolution of inflammation by enhancing macrophage phagocytosis of apoptotic T cells and increasing the number of local regulatory T cells. nih.gov

Table 7.3: Effects of Resolvin D1 in Neurological and Neuroinflammatory Models

| Compound | Animal Model | Disease Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| AT-RvD1 | Mouse | Traumatic Brain Injury (TBI) | Ameliorated sensorimotor function and memory deficits. | frontiersin.org |

| RvD1 | Rat | Depression | Enhanced social behavior. | frontiersin.org |

Diabetic Peripheral Neuropathy

This compound (RvD1-Me) has been evaluated in mouse models of type 2 diabetes to determine its efficacy in treating peripheral neuropathy. nih.goviomcworld.org In these studies, diabetic mice presented with thermal hypoalgesia, mechanical allodynia, diminished motor and sensory nerve conduction velocities, and reduced nerve innervation in the cornea and skin. nih.govresearchgate.net